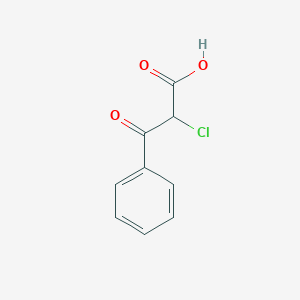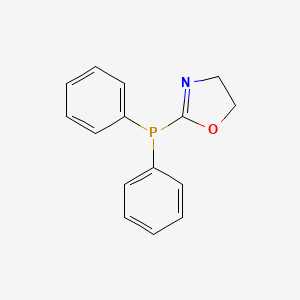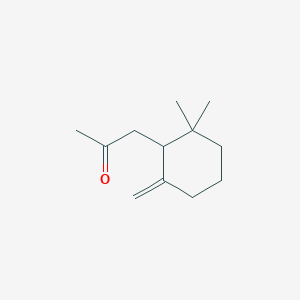![molecular formula C13H13N3S2 B14237361 Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl- CAS No. 492467-33-1](/img/structure/B14237361.png)
Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or carbon disulfide. For N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, a common synthetic route includes the reaction of 2-(methylthio)aniline with 2-pyridyl isothiocyanate under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative after purification.
Industrial Production Methods
Industrial production of thiourea derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability .
化学反応の分析
Types of Reactions
Thiourea derivatives, including N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea, undergo various chemical reactions such as:
Oxidation: Thiourea can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction of thiourea derivatives can lead to the formation of amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea can yield sulfonic acids, while reduction can produce primary or secondary amines .
科学的研究の応用
Thiourea, N-[2-(methylthio)phenyl]-N’-2-pyridinyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Exhibits antibacterial, antifungal, and antiviral properties, making it useful in developing new antimicrobial agents.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in polymers .
作用機序
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes by binding to the active site or by chelating metal ions required for enzymatic activity. In the case of anticancer applications, thiourea derivatives may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
類似化合物との比較
Similar Compounds
N-phenylthiourea: Known for its use as a tyrosinase inhibitor and in genetic taste testing.
1-acyl-3-substituted thioureas: Widely studied for their biological activities and coordination chemistry
Uniqueness
N-[2-(methylthio)phenyl]-N’-2-pyridinyl-thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methylthio group and a pyridinyl group enhances its ability to interact with various biological targets and increases its solubility in organic solvents .
特性
CAS番号 |
492467-33-1 |
|---|---|
分子式 |
C13H13N3S2 |
分子量 |
275.4 g/mol |
IUPAC名 |
1-(2-methylsulfanylphenyl)-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C13H13N3S2/c1-18-11-7-3-2-6-10(11)15-13(17)16-12-8-4-5-9-14-12/h2-9H,1H3,(H2,14,15,16,17) |
InChIキー |
GGTFCZLHOPMTAO-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1NC(=S)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Azeto[1,2-a]furo[2,3-c]pyrrole](/img/structure/B14237281.png)

![2,2'-Spirobi[2H-1-benzopyran], 3,3'-dimethyl-8,8'-dinitro-](/img/structure/B14237289.png)
![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)

![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)

![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)






